1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
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Overview
Description
1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinoline derivative known for its diverse applications in medicinal chemistry and material science. This compound is characterized by its unique structure, which includes an isobutyl group, a keto group, and an aldehyde group attached to a dihydroquinoline ring.
Mechanism of Action
Target of Action
The primary target of 1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is the acetylcholinesterase enzyme (AChE) . AChE is a crucial enzyme in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft and enhancing nerve impulse conductivity .
Biochemical Pathways
The compound affects the cholinergic pathway, which involves the synthesis, release, and breakdown of acetylcholine . By inhibiting AChE, the compound disrupts the normal functioning of this pathway, leading to an increase in acetylcholine levels and enhanced nerve impulse transmission .
Result of Action
The molecular effect of this compound’s action is the inhibition of AChE, leading to increased acetylcholine levels . On a cellular level, this results in enhanced nerve impulse transmission, which can have various effects depending on the specific neurons involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules can affect its binding to AChE . .
Biochemical Analysis
Biochemical Properties
1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has been found to interact with various enzymes and proteins . For instance, it has been shown to inhibit the acetylcholinesterase enzyme, which plays a crucial role in nerve impulse transmission . The nature of these interactions is likely dependent on the specific structure and properties of the compound .
Cellular Effects
The compound has demonstrated significant effects on various types of cells. For example, it has been found to exhibit cytotoxicity against certain cell lines, suggesting that it may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is known to bind with DNA, potentially inhibiting DNA replication of fast-growing malignant cells . Additionally, it may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, it has shown better recovery from scopolamine-induced dementia than that of donepezil in a zebrafish model
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the condensation of isobutylamine with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over reaction parameters, leading to efficient production with minimal waste .
Chemical Reactions Analysis
Types of Reactions
1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Introduction of different substituents at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydroquinoline-3-carboxamides: Known for their inhibitory activity against acetylcholinesterase.
2-Oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones: Studied for their coordination behavior and biological activity.
Uniqueness
1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde stands out due to its specific isobutyl substitution, which imparts unique steric and electronic properties. These properties enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
1-(2-methylpropyl)-2-oxoquinoline-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10(2)8-15-13-6-4-3-5-11(13)7-12(9-16)14(15)17/h3-7,9-10H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUXUYBQJKXQHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C=C(C1=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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